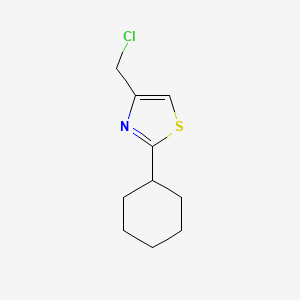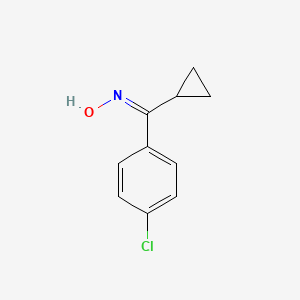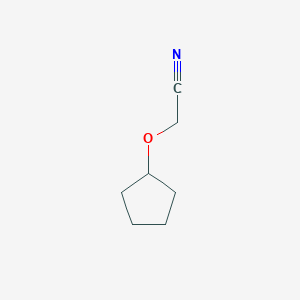
(2-Chloro-4-methoxyphenyl)(phenyl)methanone
Overview
Description
Scientific Research Applications
Phosphonic Acid Derivatives Synthesis
Phosphonic acids, which share structural similarities with (2-Chloro-4-methoxyphenyl)(phenyl)methanone due to their aromatic components, are pivotal in a myriad of applications including bioactive properties for drugs and pro-drugs, bone targeting, and the design of supramolecular or hybrid materials. The synthesis methods of phosphonic acids, as outlined by Sevrain et al. (2017), highlight the compound's potential utility in facilitating the development of novel materials with enhanced functionality Sevrain, M., Berchel, M., Couthon, H., & Jaffrès, P. (2017).
Environmental Estrogen Model Studies
(2-Chloro-4-methoxyphenyl)(phenyl)methanone, due to its structural characteristics, may be utilized in studies similar to those involving methoxychlor, an environmental estrogen. Cummings (1997) detailed methoxychlor's proestrogenic activity and its metabolism into active estrogenic forms, providing insights into the environmental impact of related compounds on fertility and developmental processes Cummings, A. (1997).
Analytical Chemistry Applications
In analytical chemistry, compounds like (2-Chloro-4-methoxyphenyl)(phenyl)methanone are essential for developing methodologies for basic drug analysis. Flanagan et al. (2001) discussed the use of SCX-modified silica HPLC columns for retaining basic drugs, indicating the potential of related compounds in enhancing analytical techniques for pharmaceutical analysis Flanagan, R., Harvey, E. J., & Spencer, E. P. (2001).
Biopolymer Production
Research by Kubaczyński et al. (2019) on methanotrophic bacteria producing poly-3-hydroxybutyrate demonstrates the potential of utilizing (2-Chloro-4-methoxyphenyl)(phenyl)methanone in studies related to biopolymer production. This research underscores the compound's relevance in developing sustainable materials Kubaczyński, A., Pytlak, A., & Stępniewska, Z. (2019).
Methanotrophic Bacteria Research
The study by Strong et al. (2015) on methanotrophs highlights the broad application spectrum of (2-Chloro-4-methoxyphenyl)(phenyl)methanone in research focusing on methane utilization by bacteria. This research points to the compound's potential in biotechnological applications aimed at environmental sustainability Strong, P., Xie, S., & Clarke, W. (2015).
Safety And Hazards
properties
IUPAC Name |
(2-chloro-4-methoxyphenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-11-7-8-12(13(15)9-11)14(16)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJSWIHXEQZFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-methoxyphenyl)(phenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3371258.png)

![tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate](/img/structure/B3371287.png)

![3-Chloro-6-[3-(trifluoromethyl)phenyl]pyridazine](/img/structure/B3371293.png)
![2-(benzylamino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3371303.png)



![[(2R,3R,4S,5S,6R)-2-[(1R,2Z,3S,4R,5S)-2-(cyanomethylidene)-3-hydroxy-4,5-dimethoxycyclohexyl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B3371331.png)

![Tert-butyl 4-[(3-methylphenyl)amino]piperidine-1-carboxylate](/img/structure/B3371347.png)

![Acetonitrile, [(3-phenyl-2-propenyl)oxy]-](/img/structure/B3371356.png)